molecular formula C14H9Cl2NO2S2 B14439586 2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole CAS No. 76151-65-0

2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole

Cat. No.: B14439586
CAS No.: 76151-65-0
M. Wt: 358.3 g/mol
InChI Key: CDSYDWRKNGHZBK-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzothiazole ring substituted with a methanesulfonyl group and a dichlorophenyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-mercaptobenzothiazole in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the benzothiazole moiety.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dimethylformamide (DMF) and catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzylsulfonyl chloride
  • 3,4-Dichlorobenzenemethanesulfonyl chloride
  • 3,4-Dichloro-α-toluenesulfonyl chloride

Uniqueness

2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both the benzothiazole and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

76151-65-0

Molecular Formula

C14H9Cl2NO2S2

Molecular Weight

358.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfonyl]-1,3-benzothiazole

InChI

InChI=1S/C14H9Cl2NO2S2/c15-10-6-5-9(7-11(10)16)8-21(18,19)14-17-12-3-1-2-4-13(12)20-14/h1-7H,8H2

InChI Key

CDSYDWRKNGHZBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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